(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid
Overview
Description
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structural features, including a cyanovinyl group and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, followed by the introduction of the cyanovinyl and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The cyanovinyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid: shares similarities with other compounds containing cyanovinyl and sulfonyl groups.
Sulfonylphenyl derivatives: These compounds have similar structural features and may exhibit comparable reactivity and applications.
Cyanovinyl compounds: These compounds are known for their reactivity and potential use in various chemical reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-4-6-11(7-5-10)19(17,18)9-3-8-14/h3-7,9H,1-2H3,(H,15,16)/b9-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUDNVQBXMHAA-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C=CC#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725418 | |
Record name | 2-{4-[(E)-2-Cyanoethenesulfonyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356089-38-7 | |
Record name | 2-{4-[(E)-2-Cyanoethenesulfonyl]phenyl}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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